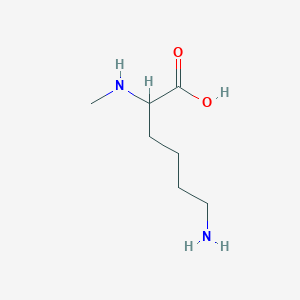

6-amino-2-(methylamino)hexanoic acid

Descripción

Propiedades

Fórmula molecular |

C7H16N2O2 |

|---|---|

Peso molecular |

160.21 g/mol |

Nombre IUPAC |

6-amino-2-(methylamino)hexanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11) |

Clave InChI |

OLYPWXRMOFUVGH-UHFFFAOYSA-N |

SMILES canónico |

CNC(CCCCN)C(=O)O |

Origen del producto |

United States |

A Technical Guide to the Metabolic Pathways of Modified Lysine Analogs

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Lysine, an essential amino acid, is a focal point of intense research due to its critical roles in protein structure and function, particularly through its diverse post-translational modifications (PTMs).[1][2][3] The study of these modifications and the broader roles of lysine in biological systems has been profoundly advanced by the use of modified lysine analogs. These chemical tools, which bear close resemblance to the natural amino acid, can be metabolically incorporated into proteins, offering a powerful means to probe, visualize, and manipulate biological processes.[] This technical guide provides an in-depth exploration of the metabolic fate of these analogs, from cellular uptake and translational incorporation to their subsequent catabolism. We will detail the key enzymatic checkpoints, describe state-of-the-art methodologies for their study, and discuss their applications in advancing research and drug development.

Introduction: The Centrality of Lysine and the Utility of Its Analogs

Lysine's side chain, with its terminal ε-amino group, is a hub of chemical reactivity, making it one of the most frequently post-translationally modified amino acid residues.[5][6] These modifications, including acetylation, methylation, ubiquitination, and succinylation, create a complex signaling language that governs protein stability, enzyme activity, protein-protein interactions, and epigenetic regulation.[1][2][7]

To dissect these intricate processes, researchers have turned to modified lysine analogs. These are synthetic molecules that mimic the structure of lysine but contain unique functional groups, such as azides, alkynes, or photo-crosslinkers.[][][9] When introduced to cells, these analogs can hijack the cell's natural metabolic machinery, leading to their incorporation into newly synthesized proteins. This "metabolic labeling" strategy provides a powerful handle for a variety of downstream applications, including:

-

Protein Visualization and Tracking: Analogs containing bioorthogonal functional groups (e.g., azides or alkynes) can be "clicked" to fluorescent probes, allowing for the imaging of protein synthesis and localization in living cells.[][10][11]

-

Proteomic Profiling: Labeled proteins can be enriched and identified using mass spectrometry, providing a snapshot of the proteome under specific conditions.[5][12]

-

Structure-Function Studies: The site-specific incorporation of analogs can be used to create proteins with novel properties or to probe the function of specific lysine residues.[1][2]

-

Drug Development: Lysine analogs are instrumental in the development of antibody-drug conjugates (ADCs) and for studying the mechanisms of drugs that target lysine-modifying enzymes.[][13]

This guide will navigate the journey of a modified lysine analog through the cell, providing both the conceptual framework and practical insights necessary for researchers in the field.

The Metabolic Journey: From Extracellular Space to the Proteome

The successful use of a lysine analog is contingent on its ability to traverse several key metabolic steps. The efficiency of each step determines the overall efficacy of the labeling experiment.

Cellular Uptake: Gaining Entry

The first barrier a lysine analog must overcome is the cell membrane. Like natural amino acids, these analogs are typically taken up by specific amino acid transport systems.[14][15][16] While the exact transporters involved can vary depending on the cell type and the specific analog, members of the Solute Carrier (SLC) family are often implicated.

Causality in Experimental Design: The efficiency of uptake can be a significant bottleneck. To enhance cellular entry, researchers have developed strategies such as using methyl ester forms of the analogs, which are more membrane-permeable and are subsequently hydrolyzed to the active form by intracellular esterases.[17][18][19] When designing experiments, it is crucial to consider the potential for competition with natural lysine and other amino acids for transporter binding.

Aminoacylation: The Critical Checkpoint

Once inside the cell, the analog must be recognized and activated by the cognate aminoacyl-tRNA synthetase (aaRS) for lysine, Lysyl-tRNA synthetase (LysRS).[20][21] This enzyme is responsible for charging tRNA molecules with their corresponding amino acid, a critical step in ensuring the fidelity of protein translation.

The ability of LysRS to accept a modified analog as a substrate is the most stringent checkpoint in the metabolic pathway.[20][22] Most aaRSs have a high degree of fidelity to prevent the incorporation of incorrect amino acids.[23] However, some LysRS enzymes, particularly the pyrrolysyl-tRNA synthetase (PylRS) from certain archaea, exhibit a remarkable promiscuity and can accept a wide range of lysine derivatives.[1][2] This has made the PylRS-tRNA pair a cornerstone of genetic code expansion technologies for site-specific incorporation of non-canonical amino acids.

Expert Insight: The fidelity of LysRS is not absolute. Some analogs can be mistakenly recognized and activated, leading to their incorporation into the proteome. The two classes of LysRS (Class I and Class II) exhibit different specificities for lysine analogs, a factor that can be exploited in experimental design.[22]

Caption: Figure 1: Generalized Metabolic Pathway of a Modified Lysine Analog.

Translational Incorporation: Modifying the Proteome

Once the lysine analog is attached to its cognate tRNA, the resulting aminoacyl-tRNA is delivered to the ribosome. The ribosome, guided by the mRNA template, incorporates the analog into the growing polypeptide chain at positions encoded by lysine codons (AAA and AAG).[3] The efficiency of this step depends on the concentration of the charged tRNA and its ability to compete with the natural Lys-tRNA.

Catabolism: The Alternative Fate

Not all of the lysine analog that enters the cell is incorporated into protein. A portion will be subject to catabolic degradation. The primary pathway for lysine catabolism in mammals is the saccharopine pathway, which occurs mainly in the liver and kidneys.[24][25][26] This pathway converts lysine into acetyl-CoA, which can then enter the citric acid cycle.[26] An alternative route, the pipecolate pathway, is more active in the brain.[25][27][28] The extent to which modified lysine analogs are substrates for these catabolic enzymes is an area of active investigation and will depend on the nature of the modification.

Methodologies for Interrogating Lysine Analog Metabolism

A suite of powerful techniques allows researchers to study the metabolic fate of modified lysine analogs with high precision.

Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a widely used technique for labeling and identifying newly synthesized proteins.[14][15][29][30] It relies on the metabolic incorporation of amino acid analogs containing bio-orthogonal functional groups, such as an azide or an alkyne. These groups are chemically inert within the biological system but can be specifically and efficiently reacted with complementary probes (e.g., a fluorescent dye or a biotin tag) via "click chemistry".[][31][32]

Experimental Protocol: A Generalized BONCAT Workflow

-

Metabolic Labeling:

-

Culture cells in a medium depleted of the natural amino acid (e.g., lysine-free medium).

-

Supplement the medium with the modified lysine analog (e.g., azido-lysine or propargyl-lysine).[][10][11]

-

Incubate the cells for a desired period to allow for analog incorporation into newly synthesized proteins.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the cells and lyse them using a suitable buffer to release the cellular proteins.

-

-

Click Chemistry Reaction:

-

To the protein lysate, add the click chemistry reaction components:

-

A fluorescent probe or biotin tag containing the complementary bio-orthogonal group (e.g., an alkyne-fluorophore for an azide-labeled protein).

-

A copper(I) catalyst (for CuAAC reactions) or a cyclooctyne reagent (for copper-free reactions).

-

Ligands and reducing agents to stabilize the copper catalyst and prevent protein degradation.

-

-

-

Downstream Analysis:

-

Visualization: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

-

Enrichment: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.

-

Identification: Analyze the enriched proteins by mass spectrometry-based proteomics to identify the labeled proteins.[33]

-

Caption: Figure 2: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) Workflow.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is an indispensable tool for the analysis of proteins modified with lysine analogs.[5][6][12] In a typical "bottom-up" proteomics workflow, proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for their identification and the localization of the modification.

Data Presentation: Expected Mass Shifts for Common Lysine Analogs

| Lysine Analog | Modification | Mass Shift (Da) |

| Azido-lysine | Azide group | +27.9949 |

| Propargyl-lysine | Propargyl group | +38.0155 |

| Acetyl-lysine | Acetyl group | +42.0106 |

| Thioacetyl-lysine | Thioacetyl group | +57.9899 |

Self-Validating Protocol: The predictable mass shifts caused by the incorporation of lysine analogs provide a self-validating system. The identification of peptides with these specific mass shifts in MS data is strong evidence for the successful incorporation of the analog.

Applications in Research and Drug Development

The ability to metabolically label proteins with modified lysine analogs has opened up numerous avenues for research and therapeutic development.

-

Mapping Protein Synthesis: BONCAT and related techniques have been used to spatially and temporally map protein synthesis in different cell types and in response to various stimuli.[30][34]

-

Identifying Drug Targets: These methods can be used to identify the protein targets of drugs that affect protein synthesis or degradation.

-

Understanding Disease Mechanisms: The metabolic labeling of proteins can shed light on how protein synthesis and turnover are altered in disease states.[24]

-

Developing Novel Bioconjugates: The site-specific incorporation of bio-orthogonal lysine analogs is a key technology for the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells.[][13]

Challenges and Future Directions

Despite the power of these techniques, several challenges remain. The efficiency of analog uptake and incorporation can be variable, and potential off-target effects or toxicity must be carefully considered. Future research will likely focus on the development of new lysine analogs with improved metabolic properties and the engineering of more promiscuous and efficient aminoacyl-tRNA synthetases. The continued refinement of mass spectrometry techniques will further enhance the sensitivity and scope of proteomic analyses of analog-labeled proteins.

References

-

Flügel V, Vrabel M, Schneider S (2014) Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLoS ONE 9(4): e96198. [Link]

-

Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC. (2019, December 4). National Center for Biotechnology Information. [Link]

-

Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Quality control in aminoacyl-tRNA synthesis: Its role in translational fidelity - SciSpace. (n.d.). SciSpace. [Link]

-

Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS v1. (2018, October 18). ResearchGate. [Link]

-

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PubMed. (2025, August 14). National Center for Biotechnology Information. [Link]

-

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC. (2025, August 14). National Center for Biotechnology Information. [Link]

-

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One. (2025, August 14). PLOS One. [Link]

-

Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. (2014, December 15). National Center for Biotechnology Information. [Link]

-

Lysine-directed staining of proteins for MS-based analyses - PubMed. (2013, February 15). National Center for Biotechnology Information. [Link]

-

Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids | Request PDF. (2019, December 4). ResearchGate. [Link]

-

Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. (2025, April 30). protocols.io. [Link]

-

THE METABOLISM OF LYSINE. (n.d.). University of Arizona. [Link]

-

Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins - Semantic Scholar. (2014, April 23). Semantic Scholar. [Link]

-

Genetically encoding thioacetyl‐lysine as a non‐deacetylatable analog of lysine acetylation in Escherichia coli - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code - PubMed. (2003, November 25). National Center for Biotechnology Information. [Link]

-

Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Mouse lysine catabolism to aminoadipate occurs primarily through the saccharopine pathway; implications for pyridoxine dependent epilepsy (PDE) - PubMed. (2017, January 15). National Center for Biotechnology Information. [Link]

-

Lysine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Lysine: Biosynthesis, catabolism and roles - SciSpace. (n.d.). SciSpace. [Link]

-

Discovery of lysine post-translational modifications through mass spectrometric detection | Essays in Biochemistry | Portland Press. (2012, May 25). Portland Press. [Link]

-

Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - MDPI. (2025, September 9). MDPI. [Link]

-

Cellular uptake of amino acids: Systems and regulation | Request PDF. (n.d.). ResearchGate. [Link]

-

N6-(2-(R)-Propargylglycyl)lysine as a Clickable Pyrrolysine Mimic - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery of lysine post-translational modifications through mass spectrometric detection. (n.d.). National Center for Biotechnology Information. [Link]

-

Propargyl-L-lysine (PRK) incorporation into proteins of interest and... (n.d.). ResearchGate. [Link]

-

Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - Frontiers. (2020, May 20). Frontiers. [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug ... - PMC - NIH. (2021, September 27). National Center for Biotechnology Information. [Link]

-

Review of Lysine Metabolism with a Focus on Humans - PubMed. (2020, October 1). National Center for Biotechnology Information. [Link]

-

TLC analysis of tRNA Lys aminoacylation with lysine analogues by (A) E.... (n.d.). ResearchGate. [Link]

-

Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes | ACS Omega. (2022, January 8). ACS Publications. [Link]

-

What are lysine's metabolism, physiological functions, interactions with other amino acids and minerals, role in homeostasis, and therapeutic applications in diseases such as diabetes and hypertension? - Dr.Oracle. (2026, March 5). Dr.Oracle. [Link]

-

Glial uptake of excitatory amino acids influences neuronal survival in cultures of mouse hippocampus - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Propargylamine Amino Acids as Constrained Nε-Substituted Lysine Mimetics | Organic Letters. (2022, December 22). ACS Publications. [Link]

-

Structural basis for aminoacylation of cellular modified tRNALys3 by human lysyl-tRNA synthetase | Nucleic Acids Research | Oxford Academic. (n.d.). Oxford Academic. [Link]

-

Crucial role of conserved lysine 277 in the fidelity of tRNA aminoacylation by Escherichia coli valyl-tRNA synthetase - PubMed. (2002, December 17). National Center for Biotechnology Information. [Link]

-

Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles - Meddocs Publishers. (2018, May 7). Meddocs Publishers. [Link]

-

Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Activity Guided Azide-methyllysine Photo-trapping for Substrate Profiling of Lysine Demethylases | Journal of the American Chemical Society. (2023, September 13). ACS Publications. [Link]

-

Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry - ChemRxiv. (n.d.). ChemRxiv. [Link]

-

Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Design and application of artificial rare L-lysine codons in Corynebacterium glutamicum. (n.d.). Frontiers. [Link]

-

Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics | Request PDF. (n.d.). ResearchGate. [Link]

Sources

- 1. Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins | PLOS One [journals.plos.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetically encoding thioacetyl‐lysine as a non‐deacetylatable analog of lysine acetylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Crucial role of conserved lysine 277 in the fidelity of tRNA aminoacylation by Escherichia coli valyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Lysine - Wikipedia [en.wikipedia.org]

- 25. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement [mdpi.com]

- 26. Review of Lysine Metabolism with a Focus on Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mouse lysine catabolism to aminoadipate occurs primarily through the saccharopine pathway; implications for pyridoxine dependent epilepsy (PDE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 31. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Lysine-directed staining of proteins for MS-based analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of N-methylated Lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated lysine is a crucial post-translational modification (PTM) that plays a fundamental role in regulating a vast array of cellular processes. Initially characterized for its role in histone biology and epigenetic regulation, the scientific community now recognizes that lysine methylation is a widespread modification affecting hundreds of non-histone proteins.[1][2][3][4] This guide provides a comprehensive technical overview of the natural occurrence of N-methylated lysine, delving into its biochemical underpinnings, diverse biological functions, and the state-of-the-art methodologies used for its detection and analysis. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights to facilitate further investigation and therapeutic targeting of this pivotal modification.

The Dynamic Machinery of Lysine Methylation

The addition and removal of methyl groups from lysine residues is a tightly controlled and dynamic process orchestrated by specific enzymes. This enzymatic regulation allows for a nuanced control of protein function in response to cellular signals.

"Writers": Protein Lysine Methyltransferases (PKMTs)

PKMTs are the enzymes responsible for catalyzing the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the ε-amino group of a lysine residue.[5][6] This process can result in monomethylated (Kme1), dimethylated (Kme2), or trimethylated (Kme3) lysine.[7][8][9] PKMTs are broadly classified into two major families:

-

SET domain-containing methyltransferases: This is the largest family of PKMTs and is characterized by the presence of a conserved SET domain, named after the Drosophila proteins Su(var)3-9, Enhancer of zeste, and Trithorax.[6] These enzymes are responsible for the majority of histone lysine methylation events.[6]

-

Seven-β-strand methyltransferases: This family includes enzymes like DOT1L, which is unique in that it methylates histone H3 on lysine 79 (H3K79) within the globular core of the histone, rather than the tail.[1]

"Erasers": Protein Lysine Demethylases (KDMs)

The discovery of KDMs overturned the long-held belief that lysine methylation was a static and irreversible modification.[7] These "erasers" remove methyl groups from lysine residues and are categorized into two main families based on their catalytic mechanisms:

-

Lysine-Specific Demethylase (LSD) family: These enzymes, such as LSD1, are FAD-dependent amine oxidases that can only demethylate mono- and dimethylated lysines.[5][10][11][12]

-

Jumonji C (JmjC) domain-containing family: This larger family of demethylases utilizes iron (Fe(II)) and α-ketoglutarate as cofactors to hydroxylate the methyl group, which is then released as formaldehyde.[11][12][13][14] JmjC domain-containing enzymes can demethylate all three methylation states (mono-, di-, and trimethyl-lysine).[5][14]

"Readers": Effector Proteins Recognizing Methylated Lysine

The functional consequences of lysine methylation are mediated by "reader" proteins that specifically recognize and bind to methylated lysine residues.[3][8][15][16] These proteins contain specialized domains, such as chromodomains, Tudor domains, and MBT domains, which act as docking sites for methylated lysines.[16] This recognition event then triggers downstream signaling cascades, influencing processes like chromatin remodeling and protein-protein interactions.[3]

Caption: The dynamic cycle of lysine methylation states.

Diverse Biological Functions of N-Methylated Lysine

While initially discovered in the context of histones, it is now clear that lysine methylation is a global regulatory mechanism impacting a wide range of cellular processes.

Epigenetic Regulation and Chromatin Dynamics

The most well-characterized role of lysine methylation is in the regulation of chromatin structure and gene expression.[6] Specific methylation marks on histone tails serve as signals that are interpreted by the cellular machinery to either activate or repress transcription.

| Histone Methylation Mark | Typical Function |

| H3K4me3 | Transcriptional Activation[6] |

| H3K9me3 | Transcriptional Repression, Heterochromatin formation[6] |

| H3K27me3 | Transcriptional Repression[17] |

| H3K36me3 | Transcriptional Elongation[17] |

| H3K79me3 | Transcriptional Activation[17] |

Regulation of Non-Histone Proteins

A growing body of evidence demonstrates that a vast number of non-histone proteins are also subject to lysine methylation, influencing their stability, localization, and interactions.[1][2][3][4][18][19][20] This has profound implications for various cellular pathways, including:

-

Signal Transduction: Methylation can modulate the activity of key signaling proteins, such as transcription factors and kinases.[6] For example, the tumor suppressor protein p53 is a well-known non-histone target of lysine methylation, which affects its stability and transcriptional activity.[3][5][16][18][19][21]

-

DNA Damage Response: Lysine methylation plays a critical role in the cellular response to DNA damage, influencing the recruitment of repair factors to sites of lesions.[3]

-

Metabolism: Key enzymes involved in glucose and lipid metabolism are regulated by lysine methylation, highlighting a direct link between this PTM and cellular energy homeostasis.[22]

-

Cytoskeletal Dynamics: Methylation of cytoskeletal proteins can impact cell morphology, migration, and division.[23]

Methodologies for the Study of N-Methylated Lysine

The study of lysine methylation requires a combination of sensitive and specific techniques to detect, quantify, and functionally characterize this modification.

Immunodetection Methods

Antibody-based approaches are widely used for the initial detection and visualization of methylated proteins.

-

Western Blotting: This technique utilizes antibodies specific to a particular methylated lysine residue to detect its presence on a target protein within a complex protein mixture.[24]

-

Immunoprecipitation (IP): IP can be used to enrich for a specific methylated protein or to enrich for all proteins containing a particular methylation mark using pan-specific methyl-lysine antibodies.[25][26]

Experimental Protocol: Immunoprecipitation of Methylated Peptides

-

Protein Extraction and Digestion: Lyse cells or tissues and digest the proteome into peptides using an enzyme such as trypsin.

-

Antibody-Bead Conjugation: Conjugate pan-specific anti-methyl-lysine antibodies to magnetic or agarose beads.

-

Peptide Immunoprecipitation: Incubate the peptide mixture with the antibody-conjugated beads to enrich for methylated peptides.

-

Washing: Wash the beads extensively to remove non-specifically bound peptides.

-

Elution: Elute the enriched methylated peptides from the beads.

-

Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS to identify the specific methylation sites.[26]

Causality Behind Experimental Choices: The choice of a highly specific antibody is paramount for the success of this technique. The digestion of proteins into peptides prior to IP often improves the accessibility of the methylated lysine residue to the antibody.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) has become the cornerstone for the unbiased and comprehensive analysis of protein methylation.[24][27][28]

-

Bottom-Up Proteomics: This is the most common approach, where proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24] The mass shift caused by the addition of methyl groups allows for the identification and localization of the modification.

-

Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT) can be coupled with MS to quantify changes in lysine methylation across different experimental conditions.[29]

Caption: A typical workflow for mass spectrometry-based analysis of lysine methylation.

Enzymatic Assays

In vitro assays are essential for characterizing the activity of PKMTs and KDMs.

-

Radioactive Methyltransferase Assay: This classic assay uses a radiolabeled methyl donor (³H-SAM) to measure the incorporation of methyl groups onto a substrate.[30]

-

Non-Radioactive Assays: Various non-radioactive methods have been developed that detect the production of S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction.[30]

Therapeutic Implications and Future Perspectives

The dysregulation of lysine methylation is implicated in a growing number of diseases, including cancer, developmental disorders, and metabolic diseases.[8][15][18][22][31] This has made the enzymes that regulate lysine methylation attractive targets for therapeutic intervention.[3][18] Several small molecule inhibitors of PKMTs and KDMs are currently in clinical development.[22]

The field of lysine methylation is rapidly evolving, with ongoing efforts to:

-

Identify novel methylated proteins and their functions.

-

Elucidate the complex interplay between lysine methylation and other PTMs.[32]

-

Develop more potent and specific inhibitors for therapeutic use.

A deeper understanding of the natural occurrence and functional consequences of N-methylated lysine will continue to provide critical insights into cellular regulation and pave the way for novel therapeutic strategies.

Sources

- 1. Nonhistone Lysine Methylation in the Regulation of Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Intriguing Origins of Protein Lysine Methylation: Influencing Cell Function Through Dynamic Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Protein Methylation in Cellular Function - Creative Proteomics [creative-proteomics.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Lysine Demethylases: Promising Drug Targets in Melanoma and Other Cancers [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. repository.ias.ac.in [repository.ias.ac.in]

- 13. Histone H3 lysine 4 methyltransferases and demethylases in self-renewal and differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Dynamics of Protein Lysine Methylation and De-Methylation - 2006 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Unexpected Journey: Lysine Methylation Across the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Lysine methylation signaling of non-histone proteins in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The functional diversity of protein lysine methylation | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 22. mdpi.com [mdpi.com]

- 23. Identification, Quantification, and System Analysis of Protein N-ε Lysine Methylation in Anucleate Blood Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

Application Note: In Vivo Incorporation of 6-Amino-2-(methylamino)hexanoic Acid in Cell Culture

Introduction & Mechanistic Insights

The integration of non-canonical amino acids (ncAAs) into recombinant proteins has revolutionized drug development and structural biology. Specifically, 6-amino-2-(methylamino)hexanoic acid (commonly known as Nα -methyllysine, CAS 7431-89-2)[1] is a highly sought-after building block. Unlike side-chain modifications (e.g., Nϵ -methyllysine) which act as epigenetic signals, alpha-methylation fundamentally alters the peptide backbone. This modification restricts Ramachandran dihedral angles, induces conformational rigidity, and confers profound resistance to proteolytic degradation—key attributes for next-generation peptide therapeutics.

The Mechanistic Challenge: Incorporating Nα -methylated amino acids via cell culture is notoriously difficult. The ribosomal peptidyl transferase center (PTC) and endogenous Elongation Factor Tu (EF-Tu) have evolved strictly to accommodate primary alpha-amines. The secondary amine of 6-amino-2-(methylamino)hexanoic acid lacks an amide proton for optimal hydrogen bonding and introduces significant steric bulk, which inherently stalls translation and reduces incorporation efficiency[2].

The Solution: Successful in vivo incorporation requires a highly optimized Genetic Code Expansion (GCE) strategy utilizing an Orthogonal Translation System (OTS). By pairing an engineered aminoacyl-tRNA synthetase (aaRS) capable of recognizing the Nα -methyl group with an orthogonal suppressor tRNA (e.g., tRNA CUA ), we can reassign the UAG amber stop codon[3]. To overcome the low EF-Tu affinity, the intracellular concentration of the ncAA must be driven artificially high to push the thermodynamic equilibrium toward tRNA charging and subsequent ribosomal delivery[4][5].

Quantitative Data & Optimization Parameters

To ensure successful incorporation, several thermodynamic and kinetic barriers must be overcome. Table 1 summarizes the critical parameters required to shift the equilibrium toward full-length protein synthesis.

Table 1: Quantitative Parameters for Nα -methyllysine Incorporation

| Parameter | Optimal Range/Value | Mechanistic Rationale |

| ncAA Concentration | 2.0 – 5.0 mM | Compensates for the molecule's low EF-Tu affinity and poor PTC accommodation by driving passive cellular uptake. |

| Transfection Ratio | 1:2 (Target : OTS) | Excess OTS plasmid ensures high steady-state levels of orthogonal tRNA and aaRS to outcompete endogenous Release Factor 1 (RF1). |

| Expression Time | 48 – 72 hours | Accommodates slower translation kinetics caused by the steric bulk of the Nα -methyl group during peptide bond formation. |

| Suppression Efficiency | 15% – 35% | Limited by RF1 competition and transient ribosomal stalling at the modified peptide bond. |

| Mass Shift | +14.01 Da | Confirms successful methylation at the alpha-amine position compared to canonical lysine. |

Self-Validating Experimental Protocol

This protocol utilizes HEK293T cells due to their high transfection efficiency and robust tolerance for OTS plasmids. To ensure this is a self-validating system , the target gene must be engineered with a C-terminal reporter tag (e.g., FLAG or His6) located downstream of the UAG amber codon. Full-length protein will only be detected if 6-amino-2-(methylamino)hexanoic acid is successfully incorporated; otherwise, translation terminates prematurely.

Phase 1: Reagent Preparation

-

Weigh the ncAA: Aliquot the required mass of 6-amino-2-(methylamino)hexanoic acid hydrochloride[1].

-

Solubilization: Dissolve the powder in sterile DPBS to achieve a stock concentration of 100 mM.

-

Neutralization (Critical Step): Titrate the stock solution with 1M NaOH until the pH reaches exactly 7.4, then filter sterilize (0.22 µm).

-

Causality: The hydrochloride salt is highly acidic. Dissolving it directly into culture media without neutralization will cause a rapid pH drop, overwhelming the media's buffering capacity and leading to immediate cytotoxicity.

-

Phase 2: Cell Culture and Transfection

-

Cell Seeding: Seed HEK293T cells in a 6-well plate at 3×105 cells/well in standard DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2 .

-

Co-Transfection: Transfect the cells using a liposomal reagent (e.g., Lipofectamine 3000). Use a 1:2 mass ratio of the target plasmid (containing the UAG codon) to the OTS plasmid.

-

Causality: Over-saturating the cell with the OTS plasmid ensures that the orthogonal translation machinery is overexpressed relative to the target mRNA, which is critical to outcompete endogenous RF1 at the amber stop codon[6].

-

Phase 3: ncAA Incorporation

-

Media Exchange: 6 hours post-transfection, carefully aspirate the transfection media.

-

Supplementation: Replace with fresh DMEM (10% FBS) supplemented with the neutralized 6-amino-2-(methylamino)hexanoic acid stock to a final concentration of 3.0 mM.

-

Causality: Removing the transfection reagent minimizes long-term lipid toxicity. The high extracellular concentration of the ncAA establishes a steep gradient to drive passive cellular uptake, compensating for the molecule's poor affinity for endogenous amino acid transporters[2].

-

-

Incubation: Incubate the cells for 48 to 72 hours.

-

Causality: The steric hindrance of the alpha-methyl group significantly slows the kinetics of peptide bond formation at the PTC. An extended expression window maximizes the yield of the full-length modified protein.

-

Phase 4: Harvest and Validation

-

Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

-

Validation: Centrifuge the lysate and analyze the supernatant via Western Blotting (probing for the C-terminal tag) and intact mass spectrometry to verify the +14.01 Da mass shift.

Workflow Visualization

Workflow for amber suppression-mediated incorporation of N-alpha-methyllysine in cell culture.

References

-

Title: Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P Source: ACS Chemical Biology URL: [Link]

-

Title: Optimal Codon Choice can Improve the Efficiency and Fidelity of N-Methyl Amino Acid Incorporation into Peptides by In Vitro Translation Source: Angewandte Chemie URL: [Link]

-

Title: Engineering Ribosomal Machinery for Noncanonical Amino Acid Incorporation Source: Chemical Reviews URL: [Link]

-

Title: Chemical approaches to understand the language of histone modifications Source: PMC / NIH URL: [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical approaches to understand the language of histone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimal Codon Choice can Improve the Efficiency and Fidelity of N-Methyl Amino Acid Incorporation into Peptides by In Vitro Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 6-amino-2-(methylamino)hexanoic acid in Mass Spectrometry

Introduction

6-amino-2-(methylamino)hexanoic acid is a derivative of the essential amino acid lysine, characterized by a methyl group on the alpha-amino group. While not a commonly documented compound in mass spectrometry literature, its structural similarity to lysine and its methylated variants suggests several potential high-value applications. This document outlines hypothetical, yet scientifically grounded, protocols for its use in mass spectrometry-based research, particularly in proteomics and metabolomics. These applications are extrapolated from established methods for similar compounds and are intended to serve as a foundational guide for researchers exploring the utility of this novel molecule.

The primary proposed applications are:

-

Internal Standard for Quantification of Lysine and its Methylated Derivatives: The stable isotope-labeled version of 6-amino-2-(methylamino)hexanoic acid can serve as an excellent internal standard for the accurate quantification of lysine, monomethyl-lysine, and other related metabolites in complex biological samples.

-

Derivatization Agent for Enhanced Analyte Detection: The primary amino group at the 6-position offers a reactive site for derivatization, potentially enabling the labeling of acidic protons in other molecules to improve their ionization efficiency and chromatographic retention.

-

Research Tool for Studying Protein Methylation: As a structural analog of methylated lysine, this compound can be used in competitive binding assays or as a standard in studies of enzymes involved in protein methylation, a critical post-translational modification.

These application notes provide detailed protocols, theoretical justifications, and data interpretation guidelines to facilitate the integration of 6-amino-2-(methylamino)hexanoic acid into advanced mass spectrometry workflows.

Part 1: Use as an Internal Standard for Metabolite Quantification

The quantification of small molecule metabolites, such as amino acids and their derivatives, is often challenged by matrix effects in complex biological samples. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the gold standard for correcting for these effects and ensuring accurate quantification. A deuterated or ¹³C/¹⁵N-labeled version of 6-amino-2-(methylamino)hexanoic acid would be an ideal internal standard for quantifying endogenous lysine and its methylated forms.

Experimental Protocol: Quantification of Lysine Derivatives in Human Plasma

This protocol describes the use of stable isotope-labeled 6-amino-2-(methylamino)hexanoic acid (d4-6-amino-2-(methylamino)hexanoic acid) as an internal standard for the quantification of lysine, monomethyl-lysine, and dimethyl-lysine in human plasma by LC-MS/MS.

1. Materials and Reagents:

-

Human plasma (K2-EDTA)

-

6-amino-2-(methylamino)hexanoic acid (analytical standard)

-

d4-6-amino-2-(methylamino)hexanoic acid (internal standard)

-

Lysine, monomethyl-lysine, dimethyl-lysine (analytical standards)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plate

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

In a 96-well plate, add 50 µL of plasma to each well.

-

Add 200 µL of a protein precipitation solution (acetonitrile containing 100 ng/mL of d4-6-amino-2-(methylamino)hexanoic acid) to each well.

-

Mix thoroughly by vortexing for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: High-performance liquid chromatography (HPLC) system

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-7 min: 98% B

-

7-7.1 min: 98-2% B

-

7.1-10 min: 2% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lysine | 147.1 | 84.1 | 15 |

| Monomethyl-lysine | 161.1 | 98.1 | 15 |

| Dimethyl-lysine | 175.1 | 112.1 | 15 |

| 6-amino-2-(methylamino)hexanoic acid | 161.1 | 98.1 | 15 |

| d4-6-amino-2-(methylamino)hexanoic acid | 165.1 | 102.1 | 15 |

4. Data Analysis:

-

Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

-

Quantify the analytes in the plasma samples using the calibration curve.

Workflow Diagram

Caption: Workflow for metabolite quantification using an internal standard.

Part 2: Derivatization Agent for Carboxylic Acid Containing Molecules

The primary amine at the 6-position of 6-amino-2-(methylamino)hexanoic acid can be utilized as a chemical handle for derivatizing molecules containing carboxylic acid groups. This is particularly useful for small molecules that exhibit poor ionization efficiency or chromatographic retention in their native form. By coupling 6-amino-2-(methylamino)hexanoic acid to a target analyte, the resulting derivative will have improved analytical characteristics.

Experimental Protocol: Derivatization of a Hypothetical Drug Molecule (Drug-COOH)

This protocol describes a method for derivatizing a carboxylic acid-containing drug molecule (Drug-COOH) with 6-amino-2-(methylamino)hexanoic acid using carbodiimide chemistry, followed by LC-MS analysis.

1. Materials and Reagents:

-

Drug-COOH (analyte)

-

6-amino-2-(methylamino)hexanoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

2. Derivatization Procedure:

-

Dissolve 1 mg of Drug-COOH in 1 mL of DMF.

-

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 1.5 equivalents of 6-amino-2-(methylamino)hexanoic acid to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by adding 10 µL of water.

-

Dilute the reaction mixture 1:100 with 50% acetonitrile in water for LC-MS analysis.

3. LC-MS Analysis:

-

LC System: HPLC system

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the derivatized product from the starting materials.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Analysis Mode: Full scan MS to identify the derivatized product, followed by targeted MS/MS to confirm its structure.

Derivatization Reaction Diagram

Caption: General scheme for carbodiimide-mediated derivatization.

Conclusion

References

-

Mass Spectrometry in Drug Discovery and Development. (2022). Wiley. [Link]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). (2020). Nature Methods. [Link]

-

Chemical Derivatization for Electrospray Ionization Mass Spectrometry. (2018). Analytical Chemistry. [Link]

-

Post-translational Modifications: On-line Resources. (2023). Expert Review of Proteomics. [Link]

Application Note: Quantitative Analysis of 6-Amino-2-(methylamino)hexanoic Acid by HILIC-MS/MS

Scientific Context & Analytical Challenges

6-Amino-2-(methylamino)hexanoic acid, commonly known as Nα -methyllysine (CAS: 7431-89-2) [3], is a highly polar, basic amino acid derivative. While Nϵ -methylation of lysine is a widely studied epigenetic modification found in histones, α -N-methylation represents a distinct and highly specific structural motif occurring in certain bioactive peptides, natural products, and specialized metabolic pathways.

Quantifying Nα -methyllysine in complex biological matrices presents two primary analytical challenges:

-

Chromatographic Retention: The molecule is extremely hydrophilic and zwitterionic. It exhibits virtually no retention on standard C18 reversed-phase (RP) columns.

-

Isobaric Interference: It shares the exact same mass ( m/z 161.128) as Nϵ -methyllysine and other methylated amino acids, requiring absolute MS/MS specificity to prevent false-positive quantification.

Analytical Strategy & Causality (E-E-A-T)

Chromatographic Rationale: Why HILIC?

To overcome the retention failure of reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. While ion-pairing reagents (such as heptafluorobutyric acid) can force RP retention, they severely suppress electrospray ionization (ESI) efficiency and cause persistent MS source contamination. HILIC leverages the molecule's inherent polarity, providing excellent retention via partitioning and electrostatic interactions. Furthermore, the highly organic mobile phases used in HILIC significantly enhance droplet desolvation in the ESI source, directly increasing assay sensitivity.

Mass Spectrometry Rationale: Fragmentation Causality

To ensure absolute structural specificity against isobaric isomers, the Multiple Reaction Monitoring (MRM) transitions must be grounded in the unique gas-phase chemistry of the α -methylated amine.

Upon positive electrospray ionization, protonated Nα -methyllysine ( [M+H]+ at m/z 161.1) fragments exclusively via the elimination of methylamine ( CH3NH2 , 31 Da) from the α -carbon[1, 2]. This highly specific cleavage yields a stable protonated pipecolic acid intermediate at m/z 130.1 [1]. This intermediate further undergoes dissociation (loss of H2O and CO ) to form a low-mass ion, [C5H10N]+ at m/z 84.1[1, 2].

In stark contrast, Nϵ -methyllysine primarily loses ammonia ( NH3 , 17 Da) or exhibits different side-chain cleavages. By selecting the 161.1→130.1 transition as the primary quantifier, the assay achieves absolute structural specificity.

Fig 1: Gas-phase MS/MS fragmentation pathway of protonated N-α-methyllysine.

Experimental Protocol

Reagents and Materials

-

Analyte: (S)-6-Amino-2-(methylamino)hexanoic acid [3].

-

Mobile Phases: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Formate, Formic Acid.

-

Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

Internal Standard (IS): D3

Nα -methyllysine (or 13C6 -Lysine if unavailable).Sample Preparation (Self-Validating Workflow)

Causality Check: A simple protein precipitation (PPT) is employed for biofluids. The 3:1 organic-to-aqueous ratio not only precipitates proteins but perfectly matches the initial HILIC mobile phase conditions, preventing solvent-mismatch peak distortion (fronting) upon injection.

-

Aliquot: Transfer 50 µL of biological sample (plasma/serum or cell lysate) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of IS working solution (1 µg/mL). Self-Validation: The IS is added before extraction to correct for matrix effects, ionization suppression, and variations in extraction recovery.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

-

Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

-

Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer: Carefully transfer 100 µL of the supernatant to an LC autosampler vial for direct injection.

Fig 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Liquid Chromatography (HILIC) Conditions

Causality Check: 10 mM Ammonium formate is strictly required in Mobile Phase A. The ionic strength minimizes secondary ion-exchange interactions between the basic amine groups of the analyte and unendcapped silanols on the stationary phase, ensuring sharp, symmetrical peaks.

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2.0 µL |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 10 | 90 | Initial |

| 1.0 | 10 | 90 | 6 (Linear) |

| 4.0 | 50 | 50 | 6 (Linear) |

| 5.0 | 50 | 50 | 6 (Linear) |

| 5.1 | 10 | 90 | 6 (Linear) |

| 8.0 | 10 | 90 | Re-equilibration |

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose Nα -methyllysine161.1130.14518Quantifier Nα -methyllysine161.184.14532Qualifier D3 Nα -methyllysine164.1133.14518Internal Standard

Data Presentation & Validation Metrics

The assay must be validated according to standard bioanalytical guidelines (e.g., FDA/EMA) to ensure trustworthiness. Representative performance metrics for this HILIC-MS/MS method are summarized below:

| Validation Parameter | Metric / Result |

| Linear Dynamic Range | 5.0 ng/mL – 5,000 ng/mL |

| Limit of Detection (LOD) | 1.5 ng/mL (S/N > 3) |

| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL (S/N > 10, CV < 20%) |

| Intra-Assay Precision (CV%) | 3.2% – 6.8% |

| Inter-Assay Precision (CV%) | 4.5% – 8.1% |

| Matrix Effect (Recovery) | 92% – 105% (IS normalized) |

| Carryover | < 0.1% following Upper Limit of Quantitation (ULOQ) |

References

-

Harrison, A. G. (2001). Mechanistic Investigations on N–C α Bond Cleavages in Dibasic Peptides Containing Internal Lys and Arg Residues. ResearchGate. Available at:[Link]

-

Farrugia, J. M., et al. (2001). A Study of b1+H2O and b1-Ions in the Product Ion Spectra of Dipeptides Containing N-Terminal Basic Amino Acid Residues. ResearchGate. Available at:[Link]

Application Note: HPLC Analysis of 6-amino-2-(methylamino)hexanoic acid via Automated Pre-Column Derivatization

Abstract

This document provides a comprehensive guide for the quantitative analysis of 6-amino-2-(methylamino)hexanoic acid using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to its structure, which contains both a primary and a secondary amine, a dual-reagent pre-column derivatization strategy employing o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) is detailed. This method ensures comprehensive derivatization of the target analyte, leading to enhanced chromatographic retention on reversed-phase media and highly sensitive detection. The protocols herein are designed for researchers, scientists, and drug development professionals requiring a robust, reproducible, and sensitive analytical method.

Introduction: The Analytical Challenge

6-amino-2-(methylamino)hexanoic acid, a derivative of the essential amino acid lysine, presents a unique analytical challenge due to its chemical structure. It possesses two nucleophilic sites susceptible to derivatization: a primary amine at the 6-position (ε-amino group) and a secondary amine at the 2-position (α-amino group). Like most amino acids, it lacks a native chromophore or fluorophore, precluding sensitive and selective analysis by common HPLC detectors such as UV-Vis or Fluorescence without chemical modification.[1][2][3]

Pre-column derivatization is a widely adopted strategy to overcome these limitations.[4][5] The process involves a chemical reaction that attaches a "tag" to the analyte, rendering it detectable and improving its chromatographic properties. The selection of the derivatizing agent is critical and must be tailored to the analyte's specific functional groups. For 6-amino-2-(methylamino)hexanoic acid, a single reagent is often insufficient for complete derivatization. For instance, o-Phthalaldehyde (OPA) reacts rapidly and selectively with primary amines but not secondary amines.[6][7] Conversely, reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can react with both, but a sequential, selective approach often yields more controlled and reproducible results.

This application note details a robust dual-reagent methodology that leverages the selectivity of OPA for the primary amine, followed by the reaction of FMOC-Cl with the secondary amine. This sequential process ensures the formation of a single, fully derivatized product, ideal for reproducible quantification by RP-HPLC with fluorescence detection.

Principle of Sequential OPA/FMOC-Cl Derivatization

The chosen methodology is a two-step pre-column derivatization performed sequentially, often automated in modern HPLC autosamplers to ensure precise timing and reproducibility.[8][9]

Step 1: OPA Derivatization of the Primary Amine The reaction is initiated in a high-pH environment (typically pH > 9) provided by a borate buffer. This deprotonates the primary amino group, enhancing its nucleophilicity.[9] OPA reacts with this primary amine in the presence of a thiol-containing compound (e.g., 3-mercaptopropionic acid) to form a highly fluorescent and stable isoindole derivative.[10][11] This reaction is extremely rapid, often completing in 1-2 minutes at room temperature.[11] The secondary amine at the 2-position remains unreacted.

Step 2: FMOC-Cl Derivatization of the Secondary Amine Immediately following the OPA reaction, FMOC-Cl is introduced into the reaction mixture. It reacts with the remaining secondary amine to form a stable, fluorescent N-Fmoc derivative.[6][12] This adduct also possesses a strong chromophore, allowing for UV detection if desired.

The final product is a dual-tagged molecule with significantly increased hydrophobicity, allowing for excellent retention and separation on a reversed-phase C18 column.

Caption: Sequential derivatization of the target analyte.

Comparative Analysis of Derivatization Reagents

The choice of the OPA/FMOC-Cl dual system is a deliberate one, based on reaction kinetics, derivative stability, and comprehensive tagging of the analyte's functional groups. A comparison with other common reagents highlights the rationale.

| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Dansyl Chloride (Dansyl-Cl) |

| Target Analytes | Primary amines only[6][7] | Primary and secondary amines[12] | Primary and secondary amines, phenols |

| Detection Method | Fluorescence, UV | Fluorescence, UV | Fluorescence, UV |

| Reaction Kinetics | Rapid at room temp (<2 min) | Rapid, but requires careful pH control | Slow (35-60 min), may require heat[13] |

| Derivative Stability | Low to moderate (can degrade) | High (stable for days)[14] | High (very stable) |

| Key Advantage | Selective for primary amines, rapid | Reacts with all amines, stable derivative | Stable derivative, well-established |

| Key Disadvantage | Does not react with secondary amines | Hydrolysis by-product can interfere | Slow reaction, potential for by-products[12] |

Detailed Experimental Protocol

This protocol is optimized for an HPLC system equipped with an autosampler capable of automated derivatization programs. Manual execution is possible but requires strict adherence to reaction timings.

Reagent and Standard Preparation

-

Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10.2 using a concentrated sodium hydroxide solution. Filter through a 0.45 µm filter.

-

OPA Reagent: Dissolve 25 mg of o-Phthalaldehyde in 2.5 mL of methanol. Add 22.5 mL of the 0.4 M Borate Buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.[11]

-

FMOC-Cl Reagent (3 mM): Dissolve 7.7 mg of 9-fluorenylmethyl chloroformate in 10 mL of anhydrous acetonitrile. This solution is stable for about one week when stored refrigerated and protected from moisture.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-amino-2-(methylamino)hexanoic acid in 10 mL of 0.1 M HCl. This stock is stable when refrigerated.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to achieve the desired concentration range for the calibration curve.

Automated Derivatization Procedure

The following program should be implemented in the HPLC autosampler's injection sequence.

-

Withdraw 5 µL of Borate Buffer.

-

Withdraw 5 µL of the sample or working standard.

-

Withdraw 5 µL of the OPA Reagent.

-

Mix in a loop or mixing vial for 1.5 minutes.

-

Withdraw 5 µL of the FMOC-Cl Reagent.

-

Mix for 0.5 minutes.

-

Inject 10 µL of the final reaction mixture onto the column.

Caption: Overview of the analytical workflow.

HPLC-FLD Operating Conditions

The following conditions have been established for the separation and detection of the derivatized analyte.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Sodium Acetate, 0.05% THF, pH 7.2 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-20 min, 10-60% B; 20-22 min, 60-100% B; 22-25 min, 100% B; 25-26 min, 100-10% B; 26-30 min, 10% B (re-equilibration) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Agilent 1260 FLD or equivalent |

| Wavelength Program | Time 0-15 min: Ex 340 nm, Em 450 nm (for OPA derivative) Time 15.1-30 min: Ex 266 nm, Em 305 nm (for FMOC derivative) |

Rationale for Wavelength Switching: The detector program is set to initially detect the OPA-tagged portion of the molecule at its optimal fluorescence wavelengths. It then switches to the optimal wavelengths for the FMOC tag.[6] While the final molecule contains both tags, this programmed switch ensures maximum sensitivity for all potential elution profiles of similarly derivatized compounds.

Conclusion and Best Practices

The sequential OPA/FMOC-Cl pre-column derivatization method provides a highly sensitive, robust, and reproducible approach for the quantitative analysis of 6-amino-2-(methylamino)hexanoic acid by RP-HPLC. The automation of the derivatization process is a key element, minimizing variability and improving laboratory workflow.[8]

For optimal results, consider the following:

-

Reagent Freshness: OPA reagent is susceptible to degradation and should be prepared fresh daily.[11]

-

pH Control: The high pH of the borate buffer is critical for the efficiency of the OPA reaction.

-

Moisture Prevention: FMOC-Cl is sensitive to moisture. Ensure the reagent is stored in a desiccator and prepared in anhydrous acetonitrile.

-

System Blank: Regularly run a blank derivatization (using 0.1 M HCl instead of a standard) to identify any reagent-related artifact peaks.

By adhering to this detailed protocol, researchers can achieve reliable and accurate quantification of this dual-functionalized amino acid derivative, supporting advancements in pharmaceutical development and biochemical research.

References

- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.

- Benchchem. (n.d.). Application of Ninhydrin in Post-Column Derivatization for HPLC: Detailed Application Notes and Protocols.

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with -.

- Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method.

- ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.

- Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.

- JASCO. (2022, January 31). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.

- JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.

- ResearchGate. (n.d.). derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc.

- Auriga Research. (n.d.). ARBRO Does Amino Acid Analysis by Post-column Derivatization.

- Taylor & Francis. (2010, April 8). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation.

- PMC. (n.d.). Targeted quantification of amino acids by dansylation.

- Hitachi High-Tech. (n.d.). Amino Acid Analysis Basic Course.

- Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.

- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Dansylated Amino Acids.

- Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?.

- PubMed. (2009, April 10). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study.

- Thermo Fisher Scientific. (2023, October 30). Decoding Amino Acids Using Ion Chromatography - AnalyteGuru.

- Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation: OPA Derivatization vs. Alternatives.

- Thermo Fisher Scientific. (n.d.). AB004093: Automated in-needle OPA/FMOC derivatization of amino acids analysis with the Thermo Scientific Vanquish Core HPLC syst.

- JASCO Inc. (2024, January 5). Analysis of Dabsyl Amino Acids using HPLC.

- Sigma-Aldrich. (n.d.). Phthaldialdehyde OPA HPLC Derivatization Reagent.

- Sigma-Aldrich. (n.d.). Fmoc chloride for HPLC derivatization, LiChropur , = 99.0 HPLC 28920-43-6.

- Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.

- Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.

- Shimadzu. (n.d.). Analytical Methods for Amino Acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jasco-global.com [jasco-global.com]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. actascientific.com [actascientific.com]

- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. jascoinc.com [jascoinc.com]

- 7. diva-portal.org [diva-portal.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. lcms.cz [lcms.cz]

- 10. teo.elte.hu [teo.elte.hu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 13. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 14. tandfonline.com [tandfonline.com]

troubleshooting 6-amino-2-(methylamino)hexanoic acid synthesis side reactions

Welcome to the Technical Support Center for the synthesis of 6-amino-2-(methylamino)hexanoic acid (commonly referred to as Nα -methyllysine).

Synthesizing this target molecule presents a classic chemoselectivity challenge. The presence of two nucleophilic amines (the α -amine and the ϵ -amine) alongside an electrophilic carboxyl group creates a high probability for off-target side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and diagnostic logic to ensure high-yield, enantiopure synthesis.

Part 1: Diagnostic Logic Tree

Use the following diagnostic tree to map your analytical results (LC-MS/NMR) to the correct mechanistic failure and its corresponding solution.

Caption: Diagnostic logic tree for identifying and resolving synthesis side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass shift of +14 Da (m/z 175 for the protonated species) relative to the desired product. Why is this happening?

A1: Over-methylation ( N,N -dimethylation).

-

Causality: When attempting direct reductive amination using formaldehyde ( CH2O ) and sodium cyanoborohydride ( NaBH3CN ), the reaction rarely stops at the mono-methylated stage. The newly formed secondary amine ( Nα -methyllysine) is more nucleophilic and sterically unhindered enough to undergo a second reductive amination faster than the initial primary amine.

-

Solution: Abandon direct reductive amination. Instead, utilize the 5-oxazolidinone (Freidinger lactam) method [1]. By condensing the α -amine with formaldehyde to form a 5-membered oxazolidinone ring, you geometrically restrict the nitrogen to a single alkylation event.

Q2: I am observing a major byproduct at m/z 143 (protonated). What is this, and how do I prevent it?

A2: Intramolecular Lactamization (Caprolactam formation).

-

Causality: A mass of 143 Da represents a loss of 18 Da ( H2O ) from the target mass (161 Da). This is the classic signature of α -amino- ϵ -caprolactam formation. Under coupling or basic conditions, an unprotected ϵ -amine will act as an intramolecular nucleophile, attacking the activated α -carboxyl group to form a thermodynamically stable 7-membered ring [2].

-

Solution: Ensure robust orthogonal protection of the ϵ -amine (e.g., using an Nϵ -Boc or Nϵ -Cbz group) before any manipulation of the α -center. The protecting group must remain intact until the final global deprotection step.

Q3: I used methyl iodide (MeI) and sodium hydride (NaH) for direct alkylation. My yield is acceptable, but chiral HPLC shows significant racemization. Why?

A3: Base-catalyzed enolization.

-

Causality: The α -proton of an amino acid is highly acidic when the amine is protected by an electron-withdrawing carbamate group. Strong bases like NaH abstract this α -proton, forming a planar enolate intermediate. Upon reprotonation, stereochemical integrity at C2 is destroyed.

-

Solution: Switch to the acid-catalyzed oxazolidinone reductive cleavage route. Because this mechanism relies on acidic conditions (TFA) and hydride transfer ( Et3SiH ), the α -proton is never abstracted, preserving >99% enantiomeric excess (ee) [3].

Part 3: Synthesis Workflows & Side Reactions

Caption: Workflow of N-alpha-methyllysine synthesis and common side reactions.

Part 4: Quantitative Comparison of Methylation Strategies

| Synthesis Strategy | Reagents | Over-methylation Risk | Racemization Risk | Regioselectivity | Typical Yield |

| Direct Reductive Amination | CH2O , NaBH3CN | High (Forms N,N -dimethyl) | Low | Poor (if ϵ -amine unprotected) | 20-40% |

| Direct Alkylation | MeI, NaH | High | High (Base-catalyzed enolization) | Poor | <30% |

| Oxazolidinone (Freidinger) | 1. CH2O , pTsOH 2. Et3SiH , TFA | None (Sterically restricted) | None (Acidic conditions) | Excellent (Requires ϵ -protection) | 75-85% |

Part 5: Self-Validating Experimental Protocol

To bypass the side reactions detailed above, we strongly recommend the Oxazolidinone (Freidinger) Route [1]. This protocol is designed as a self-validating system; do not proceed to the next step unless the analytical checkpoint is cleared.

Step 1: 5-Oxazolidinone Ring Formation

-

Suspend Nϵ -Cbz-L-Lysine (10 mmol) in 100 mL of anhydrous toluene.

-

Add paraformaldehyde (40 mmol) and p-toluenesulfonic acid (pTsOH) monohydrate (0.5 mmol).

-

Reflux the mixture under a Dean-Stark trap for 2-4 hours.

-

Causality: Paraformaldehyde acts as the methylene source. The Dean-Stark trap removes water, driving the thermodynamic equilibrium toward the closed 5-membered oxazolidinone ring, which acts as a rigid protecting group preventing over-alkylation.

-

Self-Validation Checkpoint: Analyze the intermediate via IR spectroscopy. Successful formation of the oxazolidinone ring is confirmed by the appearance of a distinct lactone carbonyl stretch at ~1800 cm⁻¹. Do not proceed if this peak is absent.

-

Step 2: Reductive Cleavage

-

Dissolve the crude oxazolidinone in 50 mL of anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (50 mL) and triethylsilane ( Et3SiH ) (30 mmol).

-

Stir at room temperature for 24 hours.

-

Causality: TFA protonates the oxazolidinone oxygen, increasing the electrophilicity of the aminal carbon. Triethylsilane then delivers a hydride to selectively cleave the C-O bond, leaving the N−CH3 group intact.

-

Self-Validation Checkpoint: Monitor via 1H -NMR. The reaction is complete when the aminal protons ( O−CH2−N ) at ~5.3 ppm completely disappear, and a sharp singlet corresponding to the N−CH3 group appears at ~2.7 ppm.

-

Step 3: Global Deprotection

-

Dissolve the intermediate in methanol (50 mL).

-

Add 10% Pd/C (10% w/w).

-

Stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and lyophilize.

-

Causality: Hydrogenolysis with Pd/C selectively removes the Nϵ -Cbz protecting group without affecting the newly formed Nα -methyl group or the aliphatic chain.

-

Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The final product (6-amino-2-(methylamino)hexanoic acid) will stain purple/blue, confirming the presence of the free ϵ -primary amine, while the α -secondary amine will stain a weaker yellow/brown.

-

References

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-Fluorenylmethyloxycarbonyl-Protected N-Alkyl Amino Acids by Reduction of Oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81.[Link]

-

Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846.[Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Synthesis of Fmoc-N-methyl-α-amino Acids. Journal of Peptide Science, 12(3), 213-219.[Link]

optimizing metabolic labeling efficiency with 6-amino-2-(methylamino)hexanoic acid

Welcome to the Technical Support Center for Non-Canonical Amino Acid Incorporation. As a Senior Application Scientist, I have designed this guide to help you overcome the biophysical and biochemical hurdles associated with incorporating 6-amino-2-(methylamino)hexanoic acid (commonly known as N

αBecause N

αI. System Architecture & Workflow

To successfully incorporate 6-amino-2-(methylamino)hexanoic acid, we must bypass the natural aminoacyl-tRNA synthetases (which will reject this unnatural substrate) and optimize the ribosomal Peptidyl Transferase Center (PTC) to accommodate the N -alkyl group.

Workflow for the ribosomal incorporation of 6-amino-2-(methylamino)hexanoic acid.